![molecular formula C17H22N2O3S2 B2837470 N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide CAS No. 860650-30-2](/img/structure/B2837470.png)
N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide is a chemical compound with the molecular formula C17H22N2O3S2 . It is also known by its CAS number 860650-30-2 .
Molecular Structure Analysis
The InChI code for N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide is 1S/C17H23N2O3S2/c20-13-14-7-9-19 (10-8-14)16-5-2-1-4-15 (16)12-18-24 (21,22)17-6-3-11-23-17/h1-6,11,14,18,20,23H,7-10,12-13H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide is a solid at room temperature . It has a molecular weight of 366.51 . .Scientific Research Applications
Disposition and Metabolism
One study detailed the pharmacokinetics of a novel compound, highlighting its metabolism and elimination processes. The research showed that the compound was extensively metabolized, with principal routes including oxidation and further transformation into metabolites, demonstrating the compound's metabolism dynamics and its potential implications for therapeutic uses (Renzulli et al., 2011).
Diagnostic Imaging
Another study explored the application of a piperidinyl compound in diagnostic imaging for detecting primary breast cancer. This research demonstrated the compound's ability to bind to specific receptors overexpressed in breast cancer cells, offering a non-invasive method to assess tumor proliferation and aiding in the diagnosis and treatment planning of breast cancer (Caveliers et al., 2002).
Therapeutic Potential
Research into the therapeutic potential of piperidinyl derivatives, including their pharmacological effects, has been conducted. For instance, studies on the metabolism of anticancer agents like irinotecan reveal how its metabolites contribute to its efficacy and side effects, providing insights into optimizing cancer treatment strategies (Gupta et al., 1994).
Adverse Event Monitoring
In the context of novel psychoactive substances, research has focused on the adverse events following ingestion of specific compounds, illustrating the importance of understanding the pharmacokinetics and toxicological profiles of new drugs. This information is crucial for public health surveillance and developing strategies to mitigate the risks associated with drug use (Krotulski et al., 2018).
Safety and Tolerability Studies
Clinical trials assessing the safety and tolerability of novel inhibitors, like SLC-0111, in patients with advanced solid tumors provide foundational knowledge for the development of new therapeutic agents. These studies establish dosing recommendations and evaluate the compound's pharmacokinetic profile, contributing to the advancement of cancer treatment options (McDonald et al., 2020).
Mechanism of Action
The mechanism of action for N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide is not specified in the available resources. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential mechanisms of action depending on the specific derivative and its biological targets.
Safety and Hazards
The safety data sheet (SDS) for N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c20-13-14-7-9-19(10-8-14)16-5-2-1-4-15(16)12-18-24(21,22)17-6-3-11-23-17/h1-6,11,14,18,20H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCQBXMHEFELFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=CC=C2CNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(hydroxymethyl)piperidino]benzyl}-2-thiophenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.